4-Chlor-Resorcinol-13C6

Übersicht

Beschreibung

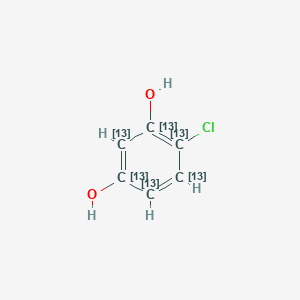

4-Chloro Resorcinol-13C6: is a stable isotope-labeled compound with the molecular formula (13C)6H5ClO2 and a molecular weight of 150.51 . This compound is a derivative of resorcinol, where the hydrogen atoms in the benzene ring are replaced with carbon-13 isotopes, and a chlorine atom is substituted at the fourth position of the benzene ring. It is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

4-Chloro Resorcinol-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing resorcinol derivatives.

Industry: Applied in the development of new materials and chemical processes, particularly in the synthesis of specialty chemicals and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Resorcinol-13C6 typically involves the chlorination of resorcinol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position of the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of 4-Chloro Resorcinol-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro Resorcinol-13C6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent resorcinol form.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-1,3-benzoquinone.

Reduction: Formation of resorcinol-13C6.

Substitution: Formation of various substituted resorcinol derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-Chloro Resorcinol-13C6 involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative and reductive processes.

Pathways Involved: It can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) or other intermediates that can affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-Chloro Resorcinol: The non-isotopically labeled version of the compound.

Resorcinol: The parent compound without the chlorine substitution.

4-Bromo Resorcinol: A similar compound with a bromine atom instead of chlorine at the fourth position.

Uniqueness: 4-Chloro Resorcinol-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .

Biologische Aktivität

4-Chloro Resorcinol-13C6 (CAS #953390-32-4) is a chlorinated derivative of resorcinol, notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including genotoxicity, acute toxicity, and other relevant toxicological data.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.51 g/mol |

| Synonyms | 4-Chloro-1,3-benzenediol-1,2,3,4,5,6-^{13}C_6; 2,4-Dihydroxychlorobenzene-^{13}C_6; 4-Chloro-1,3-dihydroxybenzene-^{13}C_6 |

| CAS Number | 953390-32-4 |

In Vitro Studies

- Ames Test : The Ames test evaluated the mutagenic potential of 4-chloro resorcinol using various strains of Salmonella typhimurium. At high concentrations (2500 and 5000 μg/plate), a reduction in revertants was noted, but no significant increase in revertant colonies was observed, indicating a lack of genotoxicity under the conditions tested .

- Mouse Lymphoma Assay : The compound was tested on L5178Y TK+/- cells to assess gene mutations. No relevant increases in mutant frequency were detected across a range of concentrations (46.9 - 562.5 μg/ml) with or without metabolic activation .

- Chromosomal Aberration Test : In Chinese hamster V79 cells, significant increases in structural chromosomal aberrations were noted when treated with 4-chloro resorcinol at concentrations of 200 - 400 μg/ml without S9 metabolic activation. This suggests that the compound may act as a clastogen .

In Vivo Studies

A micronucleus test conducted on NMRI mice administered doses of 0, 25, 50, or 100 mg/kg body weight showed slight decreases in polychromatic erythrocytes at higher doses. However, the overall findings indicated that while there might be some cytotoxic effects, the compound did not exhibit significant genotoxic potential under these conditions .

Acute Toxicity

Acute oral toxicity studies conducted on rats revealed that doses up to 640 mg/kg did not result in significant mortality or severe clinical signs of toxicity over a 14-day observation period . The study indicated that the compound is relatively safe at lower doses.

Sub-Chronic Toxicity

In a sub-chronic toxicity study involving daily administration of 4-chloro resorcinol to Wistar rats over 28 days at doses of 30, 150, and 300 mg/kg body weight, no significant differences in thyroid hormone levels (T3/T4) were observed between treated and control groups. However, slight instances of hydronephrosis were noted at higher doses .

Eigenschaften

IUPAC Name |

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAPEJNIZULEK-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475482 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-32-4 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.